molecular formula C11H10ClN3O B1474676 1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1700588-59-5

1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1474676
CAS No.: 1700588-59-5
M. Wt: 235.67 g/mol
InChI Key: PUMBLTRTVOTMNH-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-2-3-9(11(12)4-8)5-15-6-10(7-16)13-14-15/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMBLTRTVOTMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this specific triazole derivative, focusing on its potential applications in medicine, particularly in oncology and antimicrobial therapies.

  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : 233.67 g/mol
  • CAS Number : 1692622-38-0

Triazole derivatives exhibit their biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Triazoles can trigger programmed cell death in cancerous cells by affecting mitochondrial function and increasing reactive oxygen species (ROS) production.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, contributing to their anticancer effects.

Anticancer Activity

Research indicates that this compound and its derivatives show promising anticancer properties. For example:

  • In a study examining the structure-activity relationship (SAR) of triazole derivatives against A549 lung cancer cells, compounds similar to this triazole exhibited IC50 values ranging from 0.8 to 27.08 μM, demonstrating significant cytotoxicity compared to standard treatments like cisplatin (IC50 = 24.15 μM) .
CompoundIC50 (μM)Mechanism
This compound2.97 - 4.78Induces apoptosis and cell cycle arrest
Cisplatin24.15DNA crosslinking

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been observed in various studies:

  • Triazole derivatives have shown effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

  • Lung Cancer Treatment : A study on triazole derivatives indicated that certain modifications in the structure enhanced their anticancer activity against A549 cells. The presence of a methyl group at specific positions significantly improved efficacy .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of triazole compounds against resistant strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Scientific Research Applications

Medicinal Chemistry

The compound's triazole ring structure is significant in medicinal chemistry, particularly as a scaffold for drug development. Triazoles are known for their antifungal properties and have been used in various pharmaceuticals.

Antifungal Activity

Studies have demonstrated that triazole derivatives exhibit antifungal activity against a range of fungi. For instance, compounds similar to 1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger .

Anticancer Potential

Research indicates that triazole derivatives may possess anticancer properties. The incorporation of the 4-carbaldehyde group enhances the compound's reactivity and potential interaction with biological targets involved in cancer progression . Case studies have reported on the synthesis of triazole-based compounds that display cytotoxic effects against various cancer cell lines.

Agricultural Applications

In agriculture, triazole compounds are often utilized as fungicides. The unique structure of this compound allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Fungicide Development

Research has indicated that derivatives of this compound can be developed into effective fungicides for crop protection. For example, formulations containing triazoles have been shown to reduce fungal infections in crops like wheat and barley .

Materials Science

The unique properties of this compound also make it a candidate for applications in materials science.

Polymer Chemistry

Triazoles can act as cross-linking agents in polymer matrices. Their incorporation into polymers can enhance thermal stability and mechanical properties. For instance, studies have shown that triazole-based polymers exhibit improved resistance to degradation under harsh environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

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